2-(Boc-aminomethyl)benzoic acid

Description

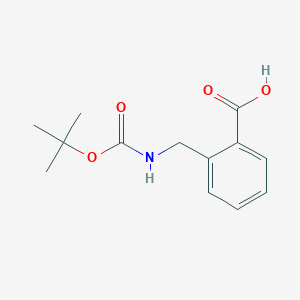

2-(Boc-aminomethyl)benzoic acid is a protected derivative of 2-aminomethylbenzoic acid, where the primary amine is shielded by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions during coupling steps.

Properties

CAS No. |

669713-61-5 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |

InChI Key |

GWVKDNNYKKKOHC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Boc-aminomethyl)benzoic acid can be synthesized through a multi-step process involving the protection of the aminomethyl group with a Boc group and subsequent functionalization of the benzoic acid . One common method involves the reaction of 2-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected aminomethyl group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethylbenzoic acid.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Acidic reagents like trifluoroacetic acid or hydrochloric acid.

Coupling Reactions: Coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed

Substitution Reactions: Substituted benzoic acid derivatives.

Deprotection Reactions: 2-aminomethylbenzoic acid.

Coupling Reactions: Peptide-linked benzoic acid derivatives.

Scientific Research Applications

2-(Boc-aminomethyl)benzoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-aminomethyl)benzoic acid primarily involves its role as a protecting group in peptide synthesis . The Boc group stabilizes the aminomethyl group, preventing unwanted side reactions during chemical transformations . Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A comparative analysis of 2-(Boc-aminomethyl)benzoic acid with similar compounds is presented below, focusing on molecular properties, substituent effects, and applications.

Table 1: Molecular and Functional Comparison

Substituent Effects on Properties

(a) Boc Group vs. Free Amine

- This compound vs. 2-aminobenzoic acid: The Boc group reduces water solubility due to increased hydrophobicity but improves stability against oxidation and nucleophilic attack . Free amines (e.g., 2-aminobenzoic acid) are more reactive but require protection in complex syntheses .

(b) Halogen Substituents

- 5-(Boc-amino)-2-chlorobenzoic acid vs. 2-amino-4-bromobenzoic acid: Chlorine at C2 (electron-withdrawing) increases the carboxylic acid’s acidity (pKa ~2.5) compared to bromine at C4, which primarily enhances lipophilicity .

(c) Backbone Modifications

- 2-(Boc-aminomethyl)phenylacetic acid vs. This compound: The phenylacetic acid derivative’s CH₂COOH side chain reduces acidity (pKa ~4.5 vs. ~2.8 for benzoic acid) and alters binding affinity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.